molecular formula C19H23Cl2N5O B033590 Trazodone hydrochloride CAS No. 19666-36-5

Trazodone hydrochloride

Cat. No. B033590
CAS RN: 19666-36-5
M. Wt: 408.3 g/mol
InChI Key: OHHDIOKRWWOXMT-UHFFFAOYSA-N
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Description

Trazodone hydrochloride is a medication that is commonly used to treat depression and anxiety disorders. It is a member of the serotonin antagonist and reuptake inhibitor (SARI) class of drugs, which work by increasing the levels of serotonin in the brain. Trazodone hydrochloride is also used off-label to treat insomnia, chronic pain, and other conditions.

Scientific Research Applications

Pharmacokinetics and Genetic Polymorphisms

Trazodone hydrochloride, an antidepressant, has its pharmacokinetics influenced by genetic polymorphisms. A notable finding is that the C3435T ABCB1 polymorphism significantly impacts its pharmacokinetics, affecting drug metabolism and elimination (Meulman, Visacri, Moriel, & Pincinato, 2022).

Clinical Use in Veterinary Medicine

In veterinary medicine, trazodone has been used to facilitate calm behavior after elective orthopedic surgery in dogs. However, a study found no significant efficacy over placebo in facilitating calmness and crating postoperatively (Gruen, Roe, Griffith, & Sherman, 2017).

Nanocapsule Drug Delivery

Enhancing trazodone's efficacy and prolonging its action has been achieved by formulating it into lipid core polymeric shell nanocapsules. This method significantly enhanced its antidepressant effect compared to traditional formulations (Elhesaisy & Swidan, 2020).

Synthesis Methods

New methods for synthesizing trazodone and its derivatives have been developed, enabling quicker production with less environmental impact. These derivatives demonstrate characteristics of 5-HT1A receptor ligands, providing insights into trazodone's antidepressant mechanisms (Jaśkowska et al., 2019).

Improving Antidepressant Efficacy

Attempts to increase trazodone hydrochloride's antidepressant efficacy involved synthesizing charge-transfer complexes with different π-acceptors. This approach showed enhanced interaction with serotonin receptors, suggesting a route for improved treatment of major depressive disorder (Alsanie et al., 2022).

Sustained Administration and Neurotransmission

Sustained administration of trazodone enhances serotonergic neurotransmission, as evidenced by its effects on 5-HT neurons. This study provides insights into its mechanisms as an antidepressant (Ghanbari, el Mansari, & Blier, 2010).

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHDIOKRWWOXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044626
Record name Trazodone hydrochloride
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Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trazodone hydrochloride

CAS RN

25332-39-2, 19666-36-5
Record name Trazodone hydrochloride
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Record name 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-, hydrochloride (1:?)
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Record name 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-1,2,4-triazolo(4,3-a)pyridin-3(2H)-one hydrochloride
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Record name Trazodone hydrochloride [USAN:USP:JAN]
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Record name Trazodone hydrochloride
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Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
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Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride
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Record name TRAZODONE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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